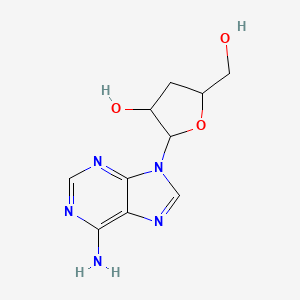

Cordycepin

Description

This compound has been used in trials studying the treatment of Leukemia.

This compound has been reported in Cordyceps militaris, Streptomyces sparsogenes, and other organisms with data available.

This compound is a purine nucleoside antimetabolite and antibiotic isolated from the fungus Cordyceps militaris with potential antineoplastic, antioxidant, and anti-inflammatory activities. This compound is an inhibitor of polyadenylation, activates AMP-activated protein kinase (AMPK) and reduces mammalian target of rapamycin (mTOR) signaling, which may result in both the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, plays an important role in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation, and its expression or activity is frequently dysregulated in human cancers.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-BAJZRUMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041007 | |

| Record name | Cordycepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cordycepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordycepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cordycepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORDYCEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ8VF4M2J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cordycepin Signaling Pathways in Cancer Cells: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cordycepin, a 3'-deoxyadenosine derived from the fungus Cordyceps militaris, has garnered significant attention for its potent anti-cancer properties. Its therapeutic effects are attributed to its multifaceted interaction with various intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, cell cycle arrest, and modulation of autophagy. This document provides a comprehensive overview of the core signaling cascades affected by this compound in cancer cells. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the primary signaling pathways to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-neoplastic effects by targeting several critical signaling networks that govern cell survival, proliferation, and death. The primary pathways include the induction of apoptosis, regulation of the cell cycle, and modulation of autophagy, often through the master regulatory pathways of AMPK, PI3K/Akt/mTOR, and MAPK.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

-

Extrinsic Pathway: this compound can bind to death receptors like DR3, leading to the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8.[1][2] Activated caspase-8 can then directly cleave and activate the executioner caspase-3.[1][2]

-

Intrinsic Pathway: The intrinsic pathway is often initiated by intracellular stress. This compound has been shown to increase the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[5][6][7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates caspase-3.[1][2][7] The activation of caspase-3 culminates in the cleavage of cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[5][7]

Cell Cycle Regulation

This compound disrupts the normal progression of the cell cycle, a key strategy for halting the proliferation of cancer cells. It primarily induces cell cycle arrest at the G2/M or S phase, depending on the cancer type.

-

G2/M Phase Arrest: In esophageal and oral cancer cells, this compound has been shown to cause G2/M phase arrest.[4][8][9] This is achieved by altering the expression of key regulatory proteins, such as decreasing the levels of cyclin-dependent kinases 1 and 2 (CDK1, CDK2) and Cyclin B1.[4][8]

-

S-Phase Arrest: In leukemia and cervical cancer cells, this compound can induce S-phase arrest.[7][10] This effect is linked to the induction of DNA damage, which activates the Chk2-Cdc25A pathway, and the downregulation of proteins essential for S-phase progression, including Cyclin A2, Cyclin E, and CDK2.[7][10]

Autophagy Modulation

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been shown to induce autophagic cell death in several cancers, including breast, ovarian, and lung cancer.[11][12] A key mechanism is the inhibition of the mTOR signaling pathway, a central regulator of cell growth and autophagy.[11][13][14] this compound-induced autophagy can also promote apoptosis by degrading anti-apoptotic proteins like c-FLIP.[11][15] The process involves the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[13][16]

Master Regulatory Pathways

The effects of this compound on apoptosis, cell cycle, and autophagy are orchestrated by its influence on upstream master regulatory pathways.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is an energy sensor that, when activated, typically inhibits cell growth and proliferation. This compound is a potent activator of the AMPK signaling pathway.[3][17][18] Activated AMPK inhibits mTORC1, which both suppresses proliferation and induces autophagy.[3][19] This activation is a key mechanism for this compound's anti-cancer effects in non-small cell lung cancer and gallbladder cancer.[3][17][19]

-

PI3K/Akt/mTOR Pathway: This pathway is a critical pro-survival cascade that is often hyperactivated in cancer. This compound inhibits the PI3K/Akt/mTOR pathway in various cancer cells, including bladder, gastric, and ovarian cancers.[3][20][21] Inhibition of this pathway suppresses cell proliferation and survival and can be triggered by this compound-induced reactive oxygen species (ROS).[5][21]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes. This compound's effect on this pathway is context-dependent. In some cancers, like esophageal cancer, it inactivates the ERK pathway to suppress progression.[3][4][8] In others, it activates JNK and p38 MAPK pathways to induce apoptosis.[1][22]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: this compound's Effect on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Concentration | Effect |

| ECA109 & TE-1 | Esophageal Squamous Cell Carcinoma | CCK-8 | 20-100 µg/ml | Dose- and time-dependent inhibition of viability[4] |

| Ishikawa | Endometrial Cancer | MTT | 100 µg/ml | Inhibition comparable to 4 µg/ml cisplatin[23] |

| T24 | Bladder Cancer | - | Concentration-dependent | Significant reduction in cell survival rate[21] |

| 4NAOC-1 | Oral Cancer | - | - | Significant inhibition of cell proliferation[24] |

Table 2: this compound's Effect on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Parameter | Concentration | Observation |

| ECA109 & TE-1 | Esophageal | Apoptosis | Various | Increased chromatin condensation and apoptotic bodies[4] |

| ECA109 & TE-1 | Esophageal | Cell Cycle | Various | G2/M phase arrest[4] |

| NB-4 & U937 | Leukemia | Cell Cycle | Various | S-phase accumulation[7] |

| SiHa & HeLa | Cervical Cancer | Cell Cycle | Various | Elongated S-phase[10] |

Key Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and/or other drugs) for specified time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insight into the expression levels of signaling pathway components.

-

Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein samples by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, Caspase-3, Cyclin B1) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry allows for the high-throughput analysis of individual cells to determine the percentage of cells in different phases of the cell cycle or undergoing apoptosis.

-

For Apoptosis (Annexin V/PI Staining):

-

Cell Preparation: Harvest treated and control cells and wash with PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

-

-

For Cell Cycle Analysis:

-

Cell Preparation: Harvest treated and control cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).

-

Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a promising natural compound with significant anti-cancer activity, demonstrated across a wide range of cancer types. Its efficacy stems from its ability to simultaneously modulate multiple core signaling pathways. By activating pro-apoptotic and autophagic death mechanisms while inhibiting pro-survival and proliferative signals (such as the PI3K/Akt/mTOR pathway) and arresting the cell cycle, this compound presents a multi-pronged attack on cancer cells. A thorough understanding of these intricate signaling networks is paramount for its rational development as a standalone or combination therapeutic agent in oncology. Future research should continue to explore these pathways to identify biomarkers for sensitivity and to optimize its clinical application.

References

- 1. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Downregulates Cdk-2 to Interfere with Cell Cycle and Increases Apoptosis by Generating ROS in Cervical Cancer Cells: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Autophagy in Anti-Cancer and Health Promoting Effects of this compound - ProQuest [proquest.com]

- 12. This compound inhibits human ovarian cancer by inducing autophagy and apoptosis through Dickkopf-related protein 1/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound induces autophagy-mediated c-FLIPL degradation and leads to apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Activates Autophagy to Suppress FGF9-induced TM3 Mouse Leydig Progenitor Cell Proliferation | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 17. This compound Inhibits Drug-resistance Non-small Cell Lung Cancer Progression by Activating AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. This compound induces apoptosis in human bladder cancer T24 cells through ROS-dependent inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Experimental and In Silico Analysis of this compound and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cordycepin as a Cytotoxic Nucleoside Analogue

This technical guide provides a comprehensive overview of this compound, a naturally occurring nucleoside analogue, and its role as a cytotoxic agent. We will delve into its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its study, supplemented with quantitative data and visual diagrams to facilitate understanding and further research.

Introduction

This compound, or 3'-deoxyadenosine, is a bioactive compound originally isolated from the fungus Cordyceps militaris.[1][2][3] As a derivative of the nucleoside adenosine, its structural similarity allows it to interfere with various cellular processes, leading to cytotoxic effects in cancer cells.[4][5] This has made it a subject of significant interest in oncology research for its potential as a chemotherapeutic agent.[2][6] Its multifaceted mechanism of action includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]

Mechanism of Action

This compound's primary mechanism as a cytotoxic agent stems from its identity as a nucleoside analogue. Lacking a hydroxyl group at the 3' position of its ribose moiety, it disrupts nucleic acid synthesis.[7]

Once inside the cell, this compound is converted into its active triphosphate form, this compound triphosphate. This molecule can then act in two primary ways:

-

Inhibition of Polyadenylation: this compound triphosphate acts as a chain terminator during the synthesis of messenger RNA (mRNA) poly(A) tails.[8][9][10] This premature termination leads to shorter poly(A) tails, resulting in mRNA instability, inefficient translation, and ultimately, the inhibition of protein synthesis.[8][9][10][11]

-

DNA/RNA Chain Termination: Although less prominent than its effect on polyadenylation, this compound triphosphate can be incorporated into growing DNA and RNA chains. Its lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, leading to chain termination.

Modulation of Signaling Pathways

This compound exerts its cytotoxic effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.

Key Affected Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and protein synthesis.[8][9]

-

AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8][9] AMPK activation leads to the inhibition of the mTOR pathway, further contributing to the suppression of cell growth.[8][9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and ERK, is involved in stress responses and apoptosis. This compound can activate JNK, which in turn can lead to cell cycle arrest and apoptosis.[6] In some contexts, it can inactivate the MEK/ERK pathway.[12]

-

Apoptosis Pathways: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[13] It also activates caspase cascades, including caspase-3, -8, and -9, which are the executioners of apoptosis.[1][2][3][10]

-

GSK-3β/β-catenin Pathway: By modulating Glycogen Synthase Kinase 3β (GSK-3β), this compound can affect the stability of β-catenin, a key player in cell proliferation.[3][6] This leads to the suppression of target genes like cyclin D1 and c-myc.[2][3]

Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HT-29 | Colon Cancer | 80 | 24 |

| LoVo | Colon Cancer | 80 | 24 |

| A549 | Lung Cancer | 40 | 24 |

| ECA109 | Esophageal Cancer | Varies | 24, 48, 72 |

| TE-1 | Esophageal Cancer | Varies | 24, 48, 72 |

| NOZ | Gallbladder Cancer | Varies | 48 |

| GBC-SD | Gallbladder Cancer | Varies | 48 |

| NB-4 | Leukemia | Varies | Not Specified |

| U937 | Leukemia | Varies | Not Specified |

Note: "Varies" indicates that the studies reported dose-dependent effects without specifying a single IC50 value under all conditions.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Observation | This compound Conc. (µM) |

| ECA109, TE-1 | Apoptosis | Increased chromatin condensation and number of apoptotic cells | Not Specified |

| ECA109, TE-1 | Cell Cycle | G2/M phase arrest | Not Specified |

| NOZ, GBC-SD | Apoptosis | Increased apoptosis, decreased mitochondrial membrane potential | Dose-dependent |

| NOZ, GBC-SD | Cell Cycle | S phase arrest | Dose-dependent |

| NB-4, U937 | Apoptosis | Induction of apoptosis via p53 and cytochrome c release | Not Specified |

| NB-4, U937 | Cell Cycle | S phase arrest via DNA damage response | Not Specified |

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells (e.g., 4 x 10³ to 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[14][15]

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).[16]

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

-

Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[14]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Protocol:

-

Culture and treat cells with this compound as required for the experiment.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, then store at -20°C overnight.[14]

-

Wash the fixed cells twice with PBS to remove the ethanol.[14]

-

Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[14][16]

-

Add Propidium Iodide (PI) staining solution and incubate in the dark.[16]

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

This technique is used to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.

Protocol:

-

Treat cells with this compound, then lyse them in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound presents a compelling case as a cytotoxic agent with significant therapeutic potential in oncology. Its multifaceted mechanism of action, centered on its role as a nucleoside analogue and its ability to modulate key cellular signaling pathways, allows it to effectively induce apoptosis and cell cycle arrest in a variety of cancer cell types. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this promising natural compound. Future research should focus on optimizing its delivery, exploring synergistic combinations with existing chemotherapies, and further elucidating its complex interactions within the tumor microenvironment.

References

- 1. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and pharmacological insights into this compound for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound: a bioactive metabolite of C ordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 10. karger.com [karger.com]

- 11. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]

- 13. This compound Induces S Phase Arrest and Apoptosis in Human Gallbladder Cancer Cells [mdpi.com]

- 14. Experimental and In Silico Analysis of this compound and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Suppresses The Malignant Phenotypes of Colon Cancer Cells through The GSK3ß/ß-catenin/cyclin D1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Cordycepin: A Technical Guide to its Biological and Therapeutic Frontiers

For Immediate Release

A Comprehensive Technical Review of Cordycepin for Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the multifaceted biological activities and burgeoning therapeutic potential of this compound (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the entomopathogenic fungus Cordyceps militaris.[1][2] With a rich history in traditional medicine, this compound is now at the forefront of modern scientific investigation due to its potent anti-cancer, anti-inflammatory, antiviral, and metabolic regulatory properties.[1][3] This document serves as a technical resource, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways modulated by this promising therapeutic agent.

Quantitative Assessment of this compound's Bioactivity

The therapeutic efficacy of this compound has been quantified across a spectrum of preclinical models. The following tables summarize the key inhibitory and effective concentrations of this compound in various cancer cell lines and against viral pathogens, providing a valuable reference for researchers.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB-4 | Leukemia | 73.2 | [4] |

| U937 | Leukemia | 90.4 | [4] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 64.8 µg/mL | [5] |

| TE-1 | Esophageal Squamous Cell Carcinoma | 60.6 µg/mL | [5] |

| A549 | Non-Small Cell Lung Cancer | ~400 | [6] |

| PC9 | Non-Small Cell Lung Cancer | ~60 | [7] |

| H460 | Non-Small Cell Lung Cancer | ~200 | [6] |

| H1299 | Non-Small Cell Lung Cancer | ~200 | [6] |

| H157 | Non-Small Cell Lung Cancer | ~200 | [6] |

| HT29 | Colon Cancer | 92.05 | [8] |

| MIAPaCa-2 | Pancreatic Cancer | >100 µg/mL | [9] |

| Capan-1 | Pancreatic Cancer | >100 µg/mL | [9] |

Table 2: Antiviral Efficacy of this compound (EC50 Values)

| Virus | Cell Line | EC50 (µM) | Reference |

| Dengue Virus (DENV) | Vero | 26.94 | [10][11] |

| SARS-CoV-2 | Vero E6 | 2.01 | [1] |

Core Mechanisms of Action: A Look into Cellular Signaling

This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. Its structural similarity to adenosine allows it to interfere with various cellular processes, from nucleic acid synthesis to the regulation of key protein kinases.

Anti-Cancer Mechanisms

The anti-neoplastic properties of this compound are attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis.[4][5] These effects are mediated through the modulation of several critical signaling cascades.

1. Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and activate caspases, the key executioners of apoptosis.[5][12]

2. Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound can halt the proliferation of cancer cells.[4] Studies have demonstrated its ability to cause cell cycle arrest at various phases, including the S and G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases.[4][13]

Figure 1: this compound's pro-apoptotic and cell cycle arrest pathways.

3. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2]

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[3]

1. NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. This compound inhibits the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[14][15]

Figure 3: this compound's inhibition of the NF-κB inflammatory pathway.

Metabolic Regulation

This compound has emerged as a potential therapeutic agent for metabolic disorders due to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[16][17]

1. AMPK Activation: Activation of AMPK by this compound leads to a cascade of events that promote catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibit anabolic pathways (like protein and lipid synthesis). This makes it a promising candidate for the treatment of conditions like obesity and type 2 diabetes.[18][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological and therapeutic potential of Cordyceps with special reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic activity of this compound produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. This compound Inhibits Virus Replication in Dengue Virus-Infected Vero Cells [mdpi.com]

- 11. This compound Inhibits Virus Replication in Dengue Virus-Infected Vero Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits lipopolysaccharide-induced inflammation by the suppression of NF-kappaB through Akt and p38 inhibition in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound suppresses TNF-α-induced NF-κB activation by reducing p65 transcriptional activity, inhibiting IκBα phosphorylation, and blocking IKKγ ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cordyceps militaris: An Overview of Its Chemical Constituents in Relation to Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Activation of AMPK by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Cordycepin's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin, a naturally occurring adenosine analog derived from Cordyceps species, has garnered significant scientific interest for its potent immunomodulatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the immune system. It details its effects on key immune cells, including macrophages, T lymphocytes, and dendritic cells, and elucidates its role in modulating critical signaling pathways such as NF-κB, MAPK, and JAK-STAT. This document summarizes quantitative data from various studies, outlines experimental protocols for key assays, and presents visual diagrams of the signaling cascades to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

The immune system is a complex network of cells and signaling molecules that work in concert to defend the host against pathogens and aberrant cells. Dysregulation of this intricate system can lead to a spectrum of diseases, from autoimmune disorders to cancer. Pharmacological modulation of immune responses, therefore, represents a critical area of therapeutic development. This compound (3'-deoxyadenosine) has emerged as a promising bioactive compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Its structural similarity to adenosine allows it to interfere with various cellular processes, including signal transduction and gene expression, thereby influencing immune cell function.[1] This guide delves into the core mechanisms of this compound's immunomodulatory actions, providing a technical foundation for its potential therapeutic applications.

Modulation of Macrophage Function

Macrophages are pivotal players in both innate and adaptive immunity, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This compound has been shown to significantly influence this polarization and modulate macrophage effector functions.

Inhibition of Pro-inflammatory Mediators

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce a barrage of inflammatory mediators. This compound effectively curtails this response by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3] Furthermore, this compound dose-dependently suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in LPS-stimulated macrophages.[3][4]

Promotion of M2 Polarization

This compound actively promotes the phenotypic switch of macrophages from the M1 to the M2 state.[4] While it suppresses the expression of M1-associated cytokines and chemokines like IL-1β, TNF-α, CX3CL1, and RANTES, it upregulates the expression of M2-associated anti-inflammatory cytokines such as IL-10, IL-1 receptor antagonist (IL-1ra), and transforming growth factor-beta (TGF-β).[5][6] This shift towards an M2 phenotype suggests a role for this compound in resolving inflammation and promoting tissue repair.

Quantitative Data on Macrophage Modulation

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NO Production | RAW 264.7 | LPS | 5-30 µg/mL | Dose-dependent inhibition | [3] |

| PGE2 Production | RAW 264.7 | LPS | up to 30 µg/mL | Dose-dependent inhibition | [3] |

| TNF-α Secretion | RAW 264.7 | LPS | 5-40 µg/mL | Significant dose-dependent decrease | [3][4] |

| IL-1β Secretion | RAW 264.7 | LPS | 5-40 µg/mL | Significant dose-dependent decrease | [4][5] |

| IL-6 Secretion | RAW 264.7 | LPS | 5-40 µg/mL | Significant dose-dependent decrease | [4] |

| iNOS Expression | RAW 264.7 | LPS | 5-30 µg/mL | Significant inhibition | [3][4] |

| COX-2 Expression | RAW 264.7 | LPS | up to 30 µg/mL | Significant inhibition | [3][4] |

| IL-10 Expression | RAW 264.7 | LPS | 5-40 µg/mL | Upregulation | [4][5] |

| TGF-β Expression | RAW 264.7 | LPS | 5-40 µg/mL | Upregulation | [5] |

Regulation of T Lymphocyte Activity

T lymphocytes are central to adaptive immunity, orchestrating cellular and humoral immune responses. This compound exerts a significant suppressive effect on T cell activation and proliferation, highlighting its potential in managing T cell-mediated autoimmune and inflammatory conditions.[7]

Inhibition of T Cell Proliferation and Cytokine Production

This compound has been demonstrated to inhibit the proliferation of splenocytes induced by the T cell mitogen concanavalin A in a dose-dependent manner.[4][7] This anti-proliferative effect is accompanied by a reduction in the secretion of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-6).[4] The suppression of IL-2 production is a key mechanism, as this cytokine is crucial for T cell proliferation and differentiation.[8]

Modulation of T Cell Receptor (TCR) Signaling

The inhibitory effects of this compound on T cell activation are mediated, at least in part, through the modulation of the T cell receptor (TCR) signaling pathway.[4][8] It has been shown to inhibit the phosphorylation of key downstream signaling molecules such as TAP-70 and Erk, which are essential for transducing the activation signal from the TCR.[4] By interfering with this initial signaling cascade, this compound effectively dampens excessive T cell activation.[8]

Quantitative Data on T Cell Modulation

| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Splenocyte Proliferation | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Dose-dependent decrease | [4][7] |

| IL-2 Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |

| IFN-γ Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |

| IL-4 Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |

| IL-6 Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |

Influence on Dendritic Cell Maturation

Dendritic cells (DCs) are professional antigen-presenting cells that bridge innate and adaptive immunity. The maturation state of DCs is critical in determining the nature of the subsequent T cell response. While some studies on Cordyceps extracts suggest a promotion of DC maturation, leading to enhanced T cell activation, the specific effects of purified this compound on this process require further elucidation.[9][10] Water extracts of Cordyceps militaris have been shown to induce the maturation of murine bone marrow-derived dendritic cells, as evidenced by the increased expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II molecules.[9] This matured phenotype was associated with a decreased endocytic capacity and an increased production of IL-12, a key cytokine for driving Th1 responses.[9]

Core Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to interfere with several key intracellular signaling pathways that regulate inflammation and immune cell activation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. This compound is a potent inhibitor of NF-κB activation in various immune cells.[3][4] In LPS-stimulated macrophages, this compound prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][11] This inhibition of NF-κB is a key mechanism underlying the suppression of iNOS, COX-2, and pro-inflammatory cytokine expression.[3][4] Further studies have revealed that this compound can also suppress the ubiquitination of IKKγ, a critical step in the activation of the IKK complex that phosphorylates IκBα.[11]

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals to the nucleus to regulate inflammatory responses. This compound has been shown to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in macrophages.[3][12] This inhibition of MAPK activation contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory genes.[3] The suppression of the MAPK pathway by this compound is linked to its ability to interfere with the interaction between LPS and Toll-like receptor 4 (TLR4), an upstream receptor in the MAPK activation cascade.[3]

Caption: this compound's modulation of the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immune cell development, differentiation, and activation.[13] While the direct and extensive effects of this compound on the JAK-STAT pathway in immune cells are still an area of active research, some studies have indicated its involvement. For instance, this compound has been shown to activate the JAK2/STAT3 signaling pathway in embryonic stem cells, which is crucial for maintaining pluripotency.[14] In the context of immunity, the JAK-STAT pathway is essential for mediating the effects of cytokines that are modulated by this compound, such as IL-6 and IL-10.[13] Therefore, it is plausible that this compound's immunomodulatory effects are, in part, mediated through its influence on this pathway, although more direct evidence in immune cells is needed.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the studies cited in this guide.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 246.7 and murine microglial cell line BV2 are frequently used to study the anti-inflammatory effects of this compound.[4][15] For T cell studies, primary mouse splenocytes or Jurkat cells are often utilized.[7][8]

-

Stimulation: Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL is commonly used to induce an inflammatory response in macrophages and microglial cells.[3][5] Concanavalin A (ConA) is used as a mitogen to stimulate T cell proliferation.[7]

-

This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound (ranging from 5 to 40 µg/mL) for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus.[3][5]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the culture medium are quantified using commercially available ELISA kits.[3][7]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (qPCR): The mRNA expression levels of target genes (e.g., iNOS, COX-2, cytokines) are determined by RT-PCR or qPCR.[3][5]

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates, as well as cytoplasmic and nuclear fractions, are prepared from treated and untreated cells.

-

Immunoblotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, p65) and corresponding secondary antibodies.[3][11] The protein bands are visualized using an enhanced chemiluminescence detection system.[3]

Experimental Workflow

Caption: A generalized experimental workflow for studying this compound's immunomodulatory effects.

Conclusion and Future Directions

This compound demonstrates multifaceted immunomodulatory activities, primarily characterized by a potent anti-inflammatory profile. Its ability to suppress the production of pro-inflammatory mediators in macrophages, inhibit T cell activation, and modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential for a range of inflammatory and autoimmune diseases.[2] The promotion of M2 macrophage polarization further suggests a role in the resolution of inflammation and tissue healing.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

-

Clinical Trials: While preclinical data are robust, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human inflammatory diseases.[16][17]

-

Pharmacokinetics and Bioavailability: Studies on this compound derivatives and novel delivery systems are warranted to improve its metabolic stability and bioavailability.[2]

-

Targeted Delivery: Developing strategies for the targeted delivery of this compound to specific immune cell populations or inflamed tissues could enhance its therapeutic efficacy and minimize potential off-target effects.

-

JAK-STAT Pathway Elucidation: A more in-depth investigation into the direct effects of this compound on the JAK-STAT pathway in different immune cells will provide a more complete picture of its immunomodulatory mechanisms.

References

- 1. This compound for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts, Polysaccharides and this compound [frontiersin.org]

- 5. Role of this compound and Adenosine on the Phenotypic Switch of Macrophages via Induced Anti-inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suppression of T-cell activation in vitro and in vivo by this compound from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exhibits a suppressive effect on T cells through inhibiting TCR signaling cascade in CFA-induced inflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Water extract of Cordyceps militaris enhances maturation of murine bone marrow-derived dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts, Polysaccharides and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppresses TNF-α-induced NF-κB activation by reducing p65 transcriptional activity, inhibiting IκBα phosphorylation, and blocking IKKγ ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Protects against Hepatic Ischemia/Reperfusion Injury via Inhibiting MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. The novel application of this compound in maintaining stem cell pluripotency and increasing iPS cell generation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of this compound via suppression of inflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunomodulatory effects of a mycelium extract of Cordyceps (Paecilomyces hepiali; CBG-CS-2): a randomized and double-blind clinical trial | springermedizin.de [springermedizin.de]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Anti-Inflammatory Potential of Cordycepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the investigation and development of this compound-based anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the need for novel therapeutic strategies. This compound has emerged as a compelling candidate due to its demonstrated ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This guide will dissect the intricate mechanisms of action of this compound, providing a foundational understanding for its therapeutic application.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-Like Receptor Protein 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

This compound has been shown to effectively suppress this pathway at multiple points. Studies have demonstrated that this compound can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1][2] Furthermore, this compound can also directly reduce the transcriptional activity of p65 in the nucleus.[1]

References

Cordycepin's Modulatory Effects on the mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-proliferative, anti-inflammatory, and immunomodulatory effects.[1][2] A critical mechanism underpinning these biological actions is its profound impact on the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of numerous pathologies, including cancer and metabolic disorders.[3][4] This technical guide provides an in-depth analysis of this compound's interaction with the mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms to support advanced research and drug development initiatives.

Core Mechanism of Action: Dual Inhibition via AMPK Activation

The primary mechanism by which this compound inhibits the mTOR pathway is through the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][2][5] this compound's structural similarity to adenosine allows it to be converted intracellularly to this compound monophosphate, which may mimic AMP, thereby allosterically activating AMPK.[1] Some evidence also suggests this compound may directly interact with AMPK subunits.[6]

Once activated, AMPK exerts its inhibitory effects on mTOR through several downstream actions:

-

Inhibition of mTOR Complex 1 (mTORC1): Activated AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1.[5] AMPK can also phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inhibition.[5] This cascade effectively shuts down mTORC1 signaling.[5][7]

-

Inhibition of mTOR Complex 2 (mTORC2): Unlike rapamycin, which primarily targets mTORC1, this compound demonstrates inhibitory effects on both mTORC1 and mTORC2.[1] The inhibition of mTORC2 disrupts the full activation of Akt (Protein Kinase B), a critical upstream activator of mTORC1, by preventing its phosphorylation at Ser473.[1][2] This creates a "double block" on the mTOR signaling pathway.[1]

Furthermore, this compound has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is a major upstream pathway that activates mTOR.[3][8][9] By inhibiting PI3K/Akt signaling, this compound further reduces the pro-growth and pro-survival signals funneled through mTOR.

Quantitative Data: this compound Bioactivity

The inhibitory concentration (IC50) of this compound varies across different cell lines, reflecting cell-specific sensitivities. A systematic review of 192 studies calculated a median IC50 of 135 µM for its effects on cell survival and proliferation.[3] The following table summarizes reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 48 h | ~135 | [10] |

| MCF-7 | Breast Cancer | Not Specified | 46.85 ± 1.62 | [10] |

| MDA-MB-453 | Breast Cancer | Not Specified | ~70 | [10] |

| U2OS | Osteosarcoma | 48 h | 155.1 | [11] |

| 143B | Osteosarcoma | 48 h | 208.5 | [11] |

| SJSA1 | Osteosarcoma | 48 h | 372.1 | [11] |

| SAOS2 | Osteosarcoma | 48 h | 346.0 | [11] |

| GBC-SD | Gallbladder Cancer | 72 h | 10-100 (Inhibits Colony Formation) | [5] |

Signaling Pathway and Workflow Visualizations

This compound's Interaction with the mTOR Signaling Pathway

The following diagram illustrates the molecular cascade through which this compound modulates the mTOR pathway, highlighting the central role of AMPK activation and the dual inhibition of mTORC1 and mTORC2.

Experimental Workflow: Western Blot Analysis

Western blotting is a fundamental technique used to quantify the changes in protein expression and phosphorylation status of key mTOR pathway components following this compound treatment.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying this compound's effects. Below are detailed methodologies for key assays.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.

-

Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (medium with DMSO or PBS, depending on the solvent for this compound).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation state of mTOR pathway proteins.

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[6]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 4-20% gradient or a suitable percentage polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total and phosphorylated forms of proteins of interest (e.g., p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-Akt (Ser473), Akt) overnight at 4°C with gentle agitation.[6]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.

Conclusion and Future Directions

This compound consistently demonstrates a potent inhibitory effect on the mTOR signaling pathway, primarily driven by its ability to activate AMPK and suppress PI3K/Akt signaling. This dual-level inhibition of both mTORC1 and mTORC2 distinguishes it from other mTOR inhibitors like rapamycin and underlies its broad anti-proliferative and anti-inflammatory activities.[1][3] The quantitative data and established protocols provided in this guide serve as a valuable resource for the scientific community. Future research should focus on elucidating the precise molecular interactions between this compound and AMPK, exploring its efficacy in in vivo models of mTOR-driven diseases, and developing this compound derivatives with improved pharmacokinetic profiles and target specificity for clinical applications.[10]

References

- 1. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits cell senescence by ameliorating lysosomal dysfunction and inducing autophagy through the AMPK and mTOR–p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective effects of this compound on MPTP-induced Parkinson's disease mice via suppressing PI3K/AKT/mTOR and MAPK-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor Mechanism and Therapeutic Potential of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound augments the chemosensitivity of osteosarcoma to cisplatin by activating AMPK and suppressing the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor Mechanism and Therapeutic Potential of this compound Derivatives [mdpi.com]

The structural difference between cordycepin and adenosine

An In-depth Technical Guide to the Structural and Functional Divergence of Cordycepin and Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural distinctions between this compound (3'-deoxyadenosine) and its parent nucleoside, adenosine. It outlines the profound implications of this subtle structural change on their physicochemical properties, biological activities, and therapeutic potential. The document includes comparative data, detailed experimental methodologies for their analysis and synthesis, and visual representations of key biological pathways they modulate.

Core Structural Difference

The fundamental structural difference between this compound and adenosine lies in the ribose sugar moiety. This compound is a derivative of adenosine that lacks a hydroxyl (-OH) group at the 3' position of the ribose ring, which is replaced by a hydrogen (-H) atom.[1][2][3] This seemingly minor modification—the absence of a single oxygen atom—is responsible for the unique biological activities of this compound, most notably its function as a chain-terminating inhibitor of RNA synthesis.[1][4]

Comparative Physicochemical Data

The structural difference imparts distinct physicochemical properties to each molecule. A summary of these properties is presented below for direct comparison.

| Property | Adenosine | This compound |

| Systematic IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxane-3,4-diol | (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol[4] |

| Chemical Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃N₅O₃[1] |

| Molar Mass | 267.24 g·mol⁻¹ | 251.246 g·mol⁻¹[1][5] |

| Melting Point | 234-236 °C | 225.5 °C[1] |

| Solubility | Soluble in water, ethanol[5] | Soluble in water, ethanol[5] |

Experimental Protocols

Synthesis and Isolation

Protocol 3.1.1: Semi-Synthesis of this compound from Adenosine

This protocol outlines a general, multi-step chemical synthesis route to produce this compound from commercially available adenosine.[6][7]

-

Protection of Hydroxyl Groups: Protect the 2'- and 5'-hydroxyl groups of adenosine using appropriate protecting groups (e.g., silyl ethers or acetals) to ensure selective reaction at the 3' position.

-

Activation of the 3'-Hydroxyl Group: Convert the free 3'-hydroxyl group into a good leaving group. A common method is tosylation, which involves reacting the protected adenosine with p-toluenesulfonyl chloride (TsCl) in pyridine.

-

Reductive Deoxygenation (Barton-McCombie Reaction):

-

Convert the 3'-O-tosyl group to a 3'-thionoester by reacting with a suitable reagent like phenyl chlorothionocarbonate.

-

Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a hydrogen donor (e.g., tributyltin hydride) to reduce the C-O bond, effectively removing the functional group and leaving a hydrogen atom.

-

-

Deprotection: Remove the protecting groups from the 2'- and 5'- positions using appropriate deprotection agents (e.g., a fluoride source like TBAF for silyl groups) to yield the final product, this compound.[6]

-

Purification: Purify the final product using column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3.1.2: Extraction and Purification from Cordyceps militaris

This protocol details a standard method for isolating adenosine and this compound from the fruiting bodies or mycelia of Cordyceps militaris.[8][9][10]

-

Sample Preparation: Dry the Cordyceps militaris material (fruiting bodies or mycelia) and grind it into a fine powder to maximize surface area for extraction.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Centrifuge the mixture to pellet the solid material and filter the supernatant to remove particulate matter.

-

Concentrate the extract under vacuum to reduce the volume and remove the ethanol.

-

-

Purification:

-

Solid-Phase Extraction: Pass the concentrated aqueous extract through a macroporous resin column to perform initial purification and remove non-polar impurities.[11]

-

Chromatography: Further purify the compounds using preparative HPLC with a C18 column. Use a mobile phase of methanol and water, and detect the compounds via UV absorbance at approximately 260 nm.[11]

-

-

Analysis and Quantification: Confirm the purity and quantify the yields of adenosine and this compound using analytical HPLC-DAD by comparing with certified reference standards.[10]

Structural Analysis

Protocol 3.2.1: Differentiation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously distinguishing between adenosine and this compound.

-

Sample Preparation: Dissolve a pure sample of the analyte (adenosine or this compound) in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR Acquisition: Acquire a proton (¹H) NMR spectrum.

-

Adenosine: The spectrum will show a distinct signal for the proton of the 3'-hydroxyl group. The proton attached to the 3' carbon (H-3') will appear as a multiplet coupled to H-2', H-4', and the 3'-OH proton.

-

This compound: The signal for the 3'-hydroxyl proton will be absent. The H-3' proton signal will be simplified and shifted compared to adenosine due to the absence of the adjacent oxygen atom. The ¹H NMR data for this compound in DMSO-d₆ includes characteristic peaks that confirm its structure.[11]

-

-

¹³C NMR Acquisition: Acquire a carbon-13 (¹³C) NMR spectrum.

-

The chemical shift of the 3' carbon (C-3') in this compound will be significantly upfield (at a lower ppm value) compared to adenosine, reflecting the change from a C-O bond to a C-H bond.

-

-

Data Analysis: Compare the acquired spectra with reference spectra for adenosine and this compound to confirm the identity of the compound.

Differential Impact on Signaling Pathways

The absence of the 3'-hydroxyl group is the basis for this compound's ability to interfere with key cellular processes, particularly those involving adenosine triphosphate (ATP).

Termination of mRNA Polyadenylation

One of the most well-characterized mechanisms of this compound is its role as a chain terminator during mRNA polyadenylation.[12][13][14]

-

Phosphorylation: Inside the cell, this compound is phosphorylated to this compound triphosphate (Cor-TP).

-

Molecular Mimicry: Due to its structural similarity to adenosine triphosphate (ATP), Cor-TP is mistakenly recognized and incorporated by poly(A) polymerase (PAP) into the growing poly(A) tail of a newly transcribed mRNA molecule.[15]

-

Chain Termination: Because Cor-TP lacks the 3'-hydroxyl group, no subsequent phosphodiester bond can be formed.[14] This prevents the addition of further adenosine monophosphates, leading to the premature termination of poly(A) tail synthesis.[1]

-

Consequence: The resulting mRNAs with truncated poly(A) tails are less stable and are translated less efficiently, ultimately inhibiting gene expression.[13][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of Adenosine and this compound Concentrations in Cordyceps militaris Fruiting Bodies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Inhibitory Activities of the Adenosine Analogue this compound on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uaic.ro [chem.uaic.ro]

- 10. researchgate.net [researchgate.net]

- 11. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]